molecular formula C10H9NO2 B1590887 7-Methyl-1H-indole-3-carboxylic acid CAS No. 30448-16-9

7-Methyl-1H-indole-3-carboxylic acid

Cat. No. B1590887
M. Wt: 175.18 g/mol
InChI Key: SRYCADDCUWPWAE-UHFFFAOYSA-N
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Patent
US04952587

Procedure details

Methyl iodide (30 g) was added to a stirred mixture of 7-methylindole-3-carboxylic acid (4.3 g) and powdered potassium hydroxide (20 g) in anhydrous acetone at 0° C. The resulting suspension was then stirred at room temperature overnight, then poured into water (500 ml), washed with dichloromethane (3×100 ml) and the aqueous phase acidified to pH 2 with hydrochloric acid. The product was isolated by filtration and dried under vacuum to afford white crystals (4.5 g); m.p. 243° C.; δH (360 MHz, DMSO-d6) 2.72 (3H, s, CH3), 4.09 (3H, s, NCH3), 6.92 (1H, d, J=6 Hz, H-6), 7.02 (1H, t, J=6 Hz, H-5), 7.87 (1H, d, J=6, H-4), 7.92 (1H, s, H-2); m/z 189 (M+, 100%), 172 (40), 144 (30), 91 (55).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[CH3:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[C:9]2[C:13]([OH:15])=[O:14].[OH-].[K+].O>CC(C)=O>[CH3:1][N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[CH:5][C:4]=2[CH3:3])[C:9]([C:13]([OH:15])=[O:14])=[CH:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CI
Name
Quantity
4.3 g
Type
reactant
Smiles
CC=1C=CC=C2C(=CNC12)C(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with dichloromethane (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C=C(C2=CC=CC(=C12)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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